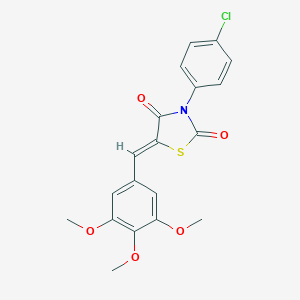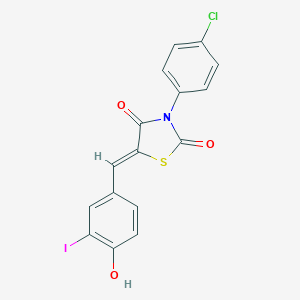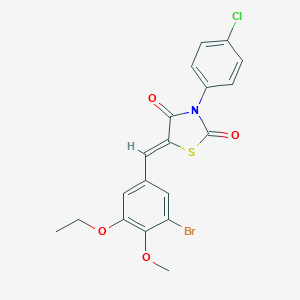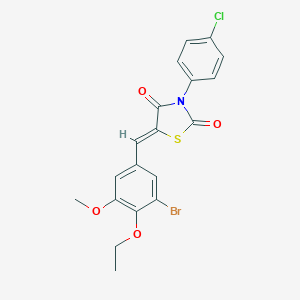![molecular formula C18H15ClN2O2S B301235 3-(3-Chlorophenyl)-5-[4-(dimethylamino)benzylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B301235.png)
3-(3-Chlorophenyl)-5-[4-(dimethylamino)benzylidene]-1,3-thiazolidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-Chlorophenyl)-5-[4-(dimethylamino)benzylidene]-1,3-thiazolidine-2,4-dione (CDMTD) is a synthetic compound that has gained significant attention in the field of medicinal chemistry. It belongs to the class of thiazolidinediones, which are known for their antidiabetic and anti-inflammatory properties. CDMTD has been studied extensively for its potential therapeutic applications in various diseases, including cancer, diabetes, and inflammation.
Mecanismo De Acción
The mechanism of action of 3-(3-Chlorophenyl)-5-[4-(dimethylamino)benzylidene]-1,3-thiazolidine-2,4-dione is complex and involves multiple pathways. In cancer cells, 3-(3-Chlorophenyl)-5-[4-(dimethylamino)benzylidene]-1,3-thiazolidine-2,4-dione induces apoptosis by activating the caspase cascade and inhibiting the anti-apoptotic proteins. It also inhibits the cell cycle progression by downregulating the cyclin-dependent kinases (CDKs) and upregulating the cyclin-dependent kinase inhibitors (CKIs). In diabetes, 3-(3-Chlorophenyl)-5-[4-(dimethylamino)benzylidene]-1,3-thiazolidine-2,4-dione activates the PPARγ pathway, which regulates the expression of genes involved in glucose and lipid metabolism. In inflammation, 3-(3-Chlorophenyl)-5-[4-(dimethylamino)benzylidene]-1,3-thiazolidine-2,4-dione inhibits the nuclear factor-kappa B (NF-κB) pathway, which is responsible for the production of pro-inflammatory cytokines and chemokines.
Biochemical and Physiological Effects:
3-(3-Chlorophenyl)-5-[4-(dimethylamino)benzylidene]-1,3-thiazolidine-2,4-dione has been shown to have several biochemical and physiological effects in vitro and in vivo. In cancer cells, 3-(3-Chlorophenyl)-5-[4-(dimethylamino)benzylidene]-1,3-thiazolidine-2,4-dione inhibits the growth and proliferation of cancer cells, induces apoptosis, and sensitizes cancer cells to chemotherapy and radiation therapy. In diabetes, 3-(3-Chlorophenyl)-5-[4-(dimethylamino)benzylidene]-1,3-thiazolidine-2,4-dione improves insulin sensitivity, reduces blood glucose levels, and regulates lipid metabolism. In inflammation, 3-(3-Chlorophenyl)-5-[4-(dimethylamino)benzylidene]-1,3-thiazolidine-2,4-dione reduces the production of pro-inflammatory cytokines and chemokines, and inhibits the migration of immune cells to the site of inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-(3-Chlorophenyl)-5-[4-(dimethylamino)benzylidene]-1,3-thiazolidine-2,4-dione has several advantages for lab experiments. It is easy to synthesize and has a high yield. It is also stable under normal laboratory conditions and can be stored for a long time. However, 3-(3-Chlorophenyl)-5-[4-(dimethylamino)benzylidene]-1,3-thiazolidine-2,4-dione has some limitations as well. It is highly toxic and can cause adverse effects in animals and humans. It also has poor solubility in water, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the research on 3-(3-Chlorophenyl)-5-[4-(dimethylamino)benzylidene]-1,3-thiazolidine-2,4-dione. First, the mechanism of action of 3-(3-Chlorophenyl)-5-[4-(dimethylamino)benzylidene]-1,3-thiazolidine-2,4-dione needs to be further elucidated to understand its effects on different pathways. Second, the potential therapeutic applications of 3-(3-Chlorophenyl)-5-[4-(dimethylamino)benzylidene]-1,3-thiazolidine-2,4-dione in other diseases, such as neurodegenerative disorders and cardiovascular diseases, need to be explored. Third, the development of new formulations and delivery systems for 3-(3-Chlorophenyl)-5-[4-(dimethylamino)benzylidene]-1,3-thiazolidine-2,4-dione can improve its efficacy and reduce its toxicity. Fourth, the preclinical and clinical studies of 3-(3-Chlorophenyl)-5-[4-(dimethylamino)benzylidene]-1,3-thiazolidine-2,4-dione need to be conducted to evaluate its safety and efficacy in humans. Finally, the identification of new analogs and derivatives of 3-(3-Chlorophenyl)-5-[4-(dimethylamino)benzylidene]-1,3-thiazolidine-2,4-dione can lead to the discovery of more potent and selective compounds.
Conclusion:
In conclusion, 3-(3-Chlorophenyl)-5-[4-(dimethylamino)benzylidene]-1,3-thiazolidine-2,4-dione is a synthetic compound that has gained significant attention in the field of medicinal chemistry. It has potential therapeutic applications in various diseases, including cancer, diabetes, and inflammation. The synthesis method of 3-(3-Chlorophenyl)-5-[4-(dimethylamino)benzylidene]-1,3-thiazolidine-2,4-dione involves the condensation of 3-chlorophenylacetic acid, dimethylamine, and 2,4-thiazolidinedione in the presence of a catalyst. The mechanism of action of 3-(3-Chlorophenyl)-5-[4-(dimethylamino)benzylidene]-1,3-thiazolidine-2,4-dione is complex and involves multiple pathways. 3-(3-Chlorophenyl)-5-[4-(dimethylamino)benzylidene]-1,3-thiazolidine-2,4-dione has several advantages for lab experiments, but also has some limitations. The future directions for the research on 3-(3-Chlorophenyl)-5-[4-(dimethylamino)benzylidene]-1,3-thiazolidine-2,4-dione include further elucidation of its mechanism of action, exploration of its potential therapeutic applications in other diseases, development of new formulations and delivery systems, preclinical and clinical studies, and identification of new analogs and derivatives.
Métodos De Síntesis
The synthesis of 3-(3-Chlorophenyl)-5-[4-(dimethylamino)benzylidene]-1,3-thiazolidine-2,4-dione involves the condensation of 3-chlorophenylacetic acid, dimethylamine, and 2,4-thiazolidinedione in the presence of a catalyst. The reaction proceeds through a series of intermediate steps, resulting in the formation of 3-(3-Chlorophenyl)-5-[4-(dimethylamino)benzylidene]-1,3-thiazolidine-2,4-dione. The yield of 3-(3-Chlorophenyl)-5-[4-(dimethylamino)benzylidene]-1,3-thiazolidine-2,4-dione can be improved by optimizing the reaction conditions, such as the reaction time, temperature, and solvent.
Aplicaciones Científicas De Investigación
3-(3-Chlorophenyl)-5-[4-(dimethylamino)benzylidene]-1,3-thiazolidine-2,4-dione has been extensively studied for its potential therapeutic applications in various diseases. In cancer research, 3-(3-Chlorophenyl)-5-[4-(dimethylamino)benzylidene]-1,3-thiazolidine-2,4-dione has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. It has also been reported to sensitize cancer cells to chemotherapy and radiation therapy. In diabetes research, 3-(3-Chlorophenyl)-5-[4-(dimethylamino)benzylidene]-1,3-thiazolidine-2,4-dione has been shown to improve insulin sensitivity and reduce blood glucose levels by activating the peroxisome proliferator-activated receptor gamma (PPARγ) pathway. In inflammation research, 3-(3-Chlorophenyl)-5-[4-(dimethylamino)benzylidene]-1,3-thiazolidine-2,4-dione has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, thereby reducing inflammation.
Propiedades
Nombre del producto |
3-(3-Chlorophenyl)-5-[4-(dimethylamino)benzylidene]-1,3-thiazolidine-2,4-dione |
|---|---|
Fórmula molecular |
C18H15ClN2O2S |
Peso molecular |
358.8 g/mol |
Nombre IUPAC |
(5Z)-3-(3-chlorophenyl)-5-[[4-(dimethylamino)phenyl]methylidene]-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C18H15ClN2O2S/c1-20(2)14-8-6-12(7-9-14)10-16-17(22)21(18(23)24-16)15-5-3-4-13(19)11-15/h3-11H,1-2H3/b16-10- |
Clave InChI |
BKVHKTIANXGDSL-YBEGLDIGSA-N |
SMILES isomérico |
CN(C)C1=CC=C(C=C1)/C=C\2/C(=O)N(C(=O)S2)C3=CC(=CC=C3)Cl |
SMILES |
CN(C)C1=CC=C(C=C1)C=C2C(=O)N(C(=O)S2)C3=CC(=CC=C3)Cl |
SMILES canónico |
CN(C)C1=CC=C(C=C1)C=C2C(=O)N(C(=O)S2)C3=CC(=CC=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![(5-Bromo-4-{[3-(4-chlorophenyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-2-methoxyphenoxy)acetic acid](/img/structure/B301162.png)
![2-[(4-ethoxyphenyl)imino]-3-propyl-5-[(1,2,5-trimethyl-1H-pyrrol-3-yl)methylene]-1,3-thiazolidin-4-one](/img/structure/B301164.png)
![2-[(4-ethoxyphenyl)imino]-5-{[1-(4-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-3-propyl-1,3-thiazolidin-4-one](/img/structure/B301165.png)
![2-{[2-({2-[(4-Ethoxyphenyl)imino]-4-oxo-3-propyl-1,3-thiazolidin-5-ylidene}methyl)phenoxy]methyl}benzonitrile](/img/structure/B301166.png)
![2-[(4-Ethoxyphenyl)imino]-5-[(5-{2-nitrophenyl}-2-furyl)methylene]-3-propyl-1,3-thiazolidin-4-one](/img/structure/B301168.png)
![5-{[5-(4-Chlorophenyl)-2-furyl]methylene}-2-[(4-ethoxyphenyl)imino]-3-propyl-1,3-thiazolidin-4-one](/img/structure/B301170.png)
![5-(3-Chloro-4-methoxybenzylidene)-2-[(4-ethoxyphenyl)imino]-3-propyl-1,3-thiazolidin-4-one](/img/structure/B301171.png)
![2-[(4-Ethoxyphenyl)imino]-5-(4-methoxy-3-methylbenzylidene)-3-propyl-1,3-thiazolidin-4-one](/img/structure/B301172.png)